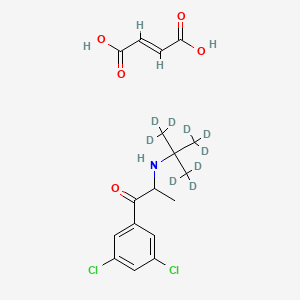

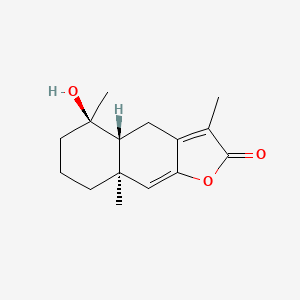

![molecular formula C11H14N4OS2 B586061 3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione CAS No. 49615-40-9](/img/structure/B586061.png)

3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione” is also known as Thiamine Impurity B . It has a molecular weight of 323.24 .

Molecular Structure Analysis

The molecular formula of this compound is C11H16Cl2N4OS .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

C12H17N4OS+ C_{12}H_{17}N_{4}OS^{+} C12H17N4OS+

and is crucial in various biochemical processes. Below is a comprehensive analysis of its scientific research applications across different fields:Chemistry: Green Corrosion Inhibition

Thiamine and its derivatives have been studied as green corrosion inhibitors, particularly for metals like copper in acidic solutions . Research in this area aims to understand the adsorption characteristics and efficiency of Thiamine compounds in preventing corrosion, offering an environmentally friendly alternative to traditional inhibitors.

Oncology: Antitumor Effects

Thiamine has been explored for its potential to potentiate the antitumor effects of certain chemotherapy agents . Research in oncology may focus on how Thiamine derivatives can enhance the efficacy of anticancer drugs, reduce their required dosage, and minimize side effects.

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of this compound, also known as 3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione, is copper. It acts as a corrosion inhibitor for copper in nitric acid solution .

Mode of Action

The compound interacts with copper by adsorbing onto the copper surface. The adsorption of the compound molecules on the copper surface obeys the Langmuir adsorption isotherm . The inhibition efficiency increases with increasing concentration of the compound but decreases with increasing exposure .

Biochemical Pathways

The compound affects the corrosion process of copper in nitric acid solution. The corrosion process is a complex series of chemical reactions involving the metal (copper) and the corrosive environment (nitric acid solution). The compound interferes with these reactions, reducing the rate of corrosion .

Result of Action

The result of the compound’s action is the inhibition of copper corrosion in nitric acid solution. This is evidenced by a decrease in weight loss of copper when the compound is present .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as the concentration of the compound, the exposure time, and the characteristics of the corrosive environment (e.g., the concentration of nitric acid in the solution) .

properties

IUPAC Name |

3-[(4-aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4OS2/c1-7-9(2-3-16)18-11(17)15(7)5-8-4-13-6-14-10(8)12/h4,6,16H,2-3,5H2,1H3,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGLSEGUYKPNCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=S)N1CC2=CN=CN=C2N)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Amino-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolethione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

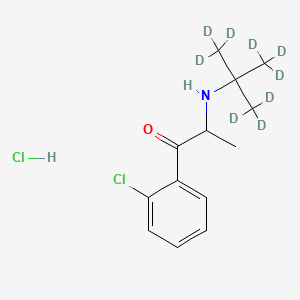

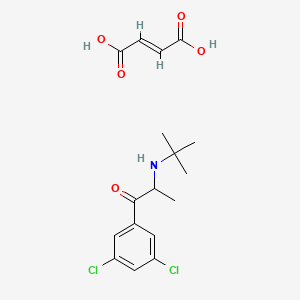

![3-(2-Chloroethyl-d4)-2-methyl-9-(benzyloxy)-4H-pyrido[1,2a]pyrimidin-4-one](/img/structure/B585984.png)

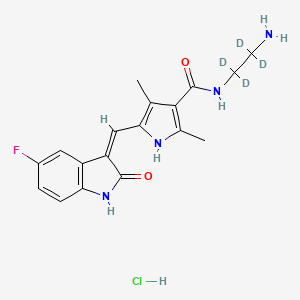

![{Methyl[2-(methylamino)ethyl]amino}acetaldehyde](/img/structure/B585987.png)

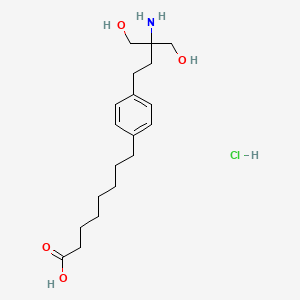

![2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine](/img/structure/B585993.png)